L-Idose-13C: A Technical Guide for Researchers
L-Idose-13C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Idose-13C, a stable isotope-labeled monosaccharide, for its application in scientific research and drug development. This document covers the fundamental properties of L-Idose-13C, detailed experimental protocols for its use, and relevant biochemical pathways.
Core Concepts
L-Idose-13C is a form of L-Idose where one or more carbon atoms are replaced with the stable, non-radioactive isotope carbon-13 (¹³C). This isotopic labeling allows for the tracing and quantification of L-Idose and its metabolic products in biological systems using techniques such as mass spectrometry and NMR spectroscopy.[1] L-Idose itself is a C-5 epimer of D-glucose and serves as a valuable tool in metabolic research, particularly in studies involving the polyol pathway and the enzyme aldose reductase.[2][3]
Basic Properties of L-Idose-13C
While specific physical properties for the isotopically labeled L-Idose-13C are not extensively documented, the properties of unlabeled L-Idose provide a close approximation. The primary difference lies in the molecular weight due to the presence of the ¹³C isotope.
| Property | Value | Reference |
| Molecular Formula | C₅¹³CH₁₂O₆ | [4] |
| Molecular Weight | 181.15 g/mol | [5] |
| Appearance | White solid | |
| Solubility | 10 mM in DMSO | |
| Boiling Point (unlabeled L-Idose) | 527.10 °C | |
| Density (unlabeled L-Idose) | 1.581 g/cm³ | |
| Storage | Store at <-15°C for long-term storage. Shipped at room temperature. |
Experimental Protocols
A significant application of L-Idose, and by extension L-Idose-13C, is in the study of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. L-Idose is an effective substrate for aldose reductase, making its labeled form an excellent tracer for enzyme activity and inhibitor screening.
Experimental Protocol: Aldose Reductase Kinetic Assay using L-Idose-13C
This protocol outlines a method for determining the kinetic parameters of aldose reductase using L-Idose-13C as a substrate. The reaction is monitored by measuring the change in absorbance at 340 nm, corresponding to the oxidation of NADPH.
Materials:
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Purified aldose reductase enzyme
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L-Idose-13C
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NADPH
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Aldose Reductase Assay Buffer (e.g., 0.25 M sodium phosphate buffer, pH 6.8, containing 0.38 M ammonium sulfate and 0.5 mM EDTA)
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96-well UV-transparent microplate
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Temperature-controlled microplate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of L-Idose-13C in the assay buffer.
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Prepare a stock solution of NADPH in the assay buffer. The concentration should be determined based on the desired final assay concentration (e.g., 0.18 mM - 0.2 mM).
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Dilute the purified aldose reductase enzyme in cold assay buffer to the desired working concentration.
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Assay Setup:
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In a 96-well microplate, add the following to each well:
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Aldose Reductase Assay Buffer
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NADPH solution
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Varying concentrations of L-Idose-13C solution (to determine Kₘ)
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-
Include control wells:
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No enzyme control (to measure non-enzymatic NADPH oxidation)
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No substrate control (to measure background enzyme activity)
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Enzyme Reaction Initiation and Measurement:
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Pre-incubate the plate at 37°C for 5-10 minutes.
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Initiate the reaction by adding the diluted aldose reductase enzyme solution to each well.
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Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.
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Data Analysis:
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Calculate the rate of NADPH oxidation (ΔOD/min) from the linear portion of the kinetic curve.
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Convert the rate to enzymatic activity (μmol/min/mg of protein) using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
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Plot the enzyme velocity against the L-Idose-13C concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
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Visualizations
Biochemical Pathway: The Polyol Pathway
The following diagram illustrates the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. L-Idose can also serve as a substrate for this enzyme.
Caption: The Polyol Pathway showing the action of Aldose Reductase.
Experimental Workflow: Aldose Reductase Assay
The diagram below outlines the key steps in the experimental workflow for the aldose reductase kinetic assay described above.
Caption: Experimental workflow for an Aldose Reductase kinetic assay.
References
- 1. biorxiv.org [biorxiv.org]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
